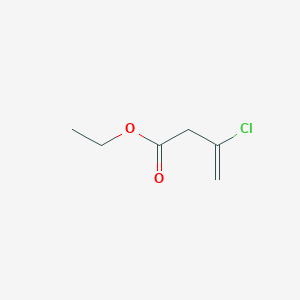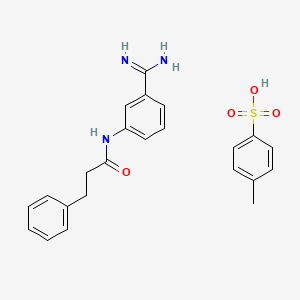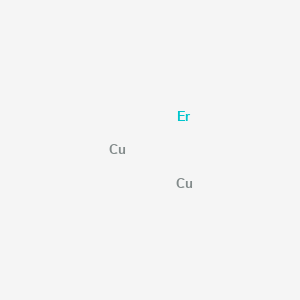
Copper;erbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper erbium is a compound formed by the combination of copper and erbium. Erbium is a rare-earth element with the atomic number 68 and is part of the lanthanide series. Copper is a transition metal with the atomic number 29. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper erbium alloys can be prepared through several methods. One common method involves the use of high-purity copper and erbium metals. The metals are melted together in a controlled environment to form the alloy. The process typically requires high temperatures and an inert atmosphere to prevent oxidation. The resulting alloy can then be further processed to achieve the desired properties.
Industrial Production Methods: In industrial settings, copper erbium alloys are often produced using advanced metallurgical techniques. These methods include vacuum arc melting and induction melting. The metals are melted in a vacuum or inert gas environment to ensure high purity and prevent contamination. The molten alloy is then cast into molds and allowed to cool, forming solid ingots that can be further processed.
Analyse Des Réactions Chimiques
Types of Reactions: Copper erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, erbium in the compound can react with oxygen to form erbium oxide, while copper can undergo oxidation to form copper oxide.
Common Reagents and Conditions: Common reagents used in reactions involving copper erbium compounds include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving copper erbium compounds include erbium oxide and copper oxide. These oxides have distinct properties and are used in various applications, such as in the production of ceramics and electronic components.
Applications De Recherche Scientifique
Copper erbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, copper erbium compounds are studied for their potential use in medical imaging and as therapeutic agents. In medicine, these compounds are explored for their antimicrobial properties and potential use in cancer treatment. In industry, copper erbium alloys are used in the production of high-strength materials and advanced electronic devices.
Mécanisme D'action
The mechanism of action of copper erbium compounds involves several molecular targets and pathways. In biological systems, copper ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage cell membranes and DNA. Erbium ions, on the other hand, can interact with specific proteins and enzymes, affecting their function. The combined effects of copper and erbium ions result in the unique properties of the compound.
Comparaison Avec Des Composés Similaires
Copper erbium compounds can be compared with other similar compounds, such as copper yttrium and copper gadolinium. While all these compounds contain a transition metal and a rare-earth element, copper erbium compounds have unique electronic and magnetic properties that make them particularly valuable in certain applications. For example, copper erbium compounds have higher magnetic susceptibility compared to copper yttrium compounds, making them more suitable for use in magnetic devices.
List of Similar Compounds:- Copper yttrium
- Copper gadolinium
- Copper terbium
- Copper dysprosium
These similar compounds share some properties with copper erbium but also have distinct characteristics that make them suitable for different applications.
Propriétés
Numéro CAS |
12527-58-1 |
|---|---|
Formule moléculaire |
Cu2Er |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
copper;erbium |
InChI |
InChI=1S/2Cu.Er |
Clé InChI |
BWKWLEWCATVKGE-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


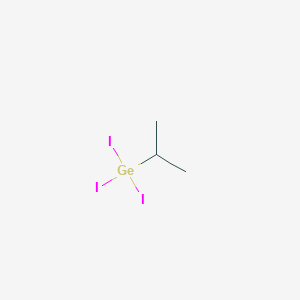



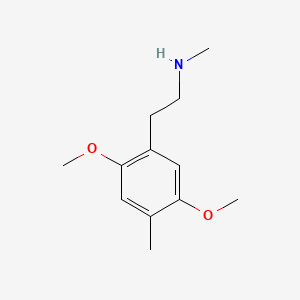
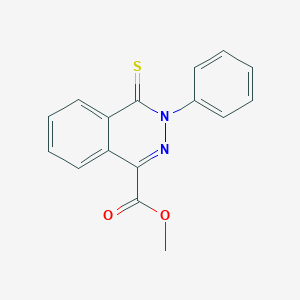


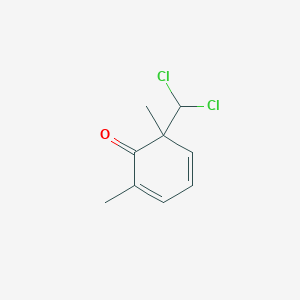
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)

